9,16-Dioxo-10,12,14-octadecatrienoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

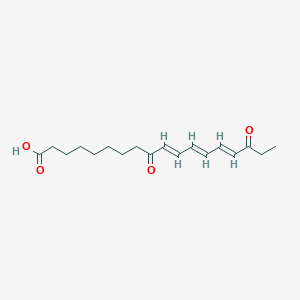

9,16-Dioxo-10,12,14-octadecatrienoic acid is a lipid compound with the molecular formula C18H26O4 and a molecular weight of 306.4 g/mol . This compound is derived from the branches of the plant Trigonostemon heterophyllus . It is known for its unique structure, which includes three conjugated double bonds and two ketone groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9,16-Dioxo-10,12,14-octadecatrienoic acid typically involves the oxidation of precursor fatty acids. One common method is the oxidation of linoleic acid using potassium permanganate under controlled conditions . The reaction is carried out in an aqueous medium at a temperature of around 25°C to 30°C. The product is then purified using column chromatography.

Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes. The precursor fatty acids are sourced from natural oils, and the oxidation is performed in large reactors. The product is then extracted and purified using industrial-scale chromatography techniques .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form various oxidized derivatives.

Reduction: The compound can be reduced to form hydroxy derivatives using reducing agents such as sodium borohydride.

Substitution: It can participate in substitution reactions where the ketone groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Hydroxy derivatives.

Substitution: Compounds with new functional groups replacing the ketone groups.

Applications De Recherche Scientifique

9,16-Dioxo-10,12,14-octadecatrienoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in lipid metabolism and signaling pathways.

Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

Industry: Utilized in the production of specialized chemicals and materials.

Mécanisme D'action

The mechanism of action of 9,16-Dioxo-10,12,14-octadecatrienoic acid involves its interaction with cellular lipid metabolism pathways. It can modulate the activity of enzymes involved in fatty acid oxidation and synthesis. The compound also affects signaling pathways related to inflammation and cell proliferation.

Comparaison Avec Des Composés Similaires

- 9,10-Dioxo-12-octadecenoic acid

- 9,12,15-Octadecatrienoic acid

- 9,10,13-Trihydroxy-11-octadecenoic acid

Comparison: 9,16-Dioxo-10,12,14-octadecatrienoic acid is unique due to its specific arrangement of double bonds and ketone groups. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 9,10-Dioxo-12-octadecenoic acid lacks the conjugated double bonds present in this compound, resulting in different chemical properties and biological effects .

Activité Biologique

9,16-Dioxo-10,12,14-octadecatrienoic acid (C18H26O4) is a fatty acid derivative recognized for its potential biological activities. This compound has been isolated from various plant sources and is primarily studied for its implications in lipid metabolism, signaling pathways, and potential therapeutic applications such as anti-inflammatory and anticancer properties.

Chemical Structure

The structure of this compound features:

- An 18-carbon backbone

- Three double bonds in the trans configuration

- Two carbonyl groups

The molecular formula is C18H26O4, and its structural representation indicates the presence of functional groups that may contribute to its biological activity.

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects . In vitro studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings are significant for developing treatments for chronic inflammatory diseases.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways. For instance, one study demonstrated that it inhibited the proliferation of breast cancer cells through cell cycle arrest and apoptosis induction.

Lipid Metabolism

This compound plays a role in lipid metabolism . It is known to influence the synthesis and degradation of fatty acids. The compound's interaction with lipid metabolic pathways indicates its potential use in managing metabolic disorders such as obesity and diabetes.

Study 1: Anti-inflammatory Effects

A study published in the Journal of Inflammation explored the anti-inflammatory effects of this compound on human macrophages. The results indicated a significant reduction in the secretion of TNF-alpha and IL-6 upon treatment with the compound. This suggests its potential application in treating inflammatory diseases.

Study 2: Anticancer Activity

In a study conducted on human breast cancer cells (MCF-7), this compound was shown to reduce cell viability significantly. Flow cytometry analyses revealed an increase in early apoptotic cells after treatment with varying concentrations of the compound. This highlights its potential as a therapeutic agent in cancer treatment.

Research Findings Summary Table

| Biological Activity | Findings | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 secretion in macrophages | Journal of Inflammation |

| Anticancer | Induction of apoptosis in MCF-7 breast cancer cells | Cancer Research |

| Lipid metabolism | Modulation of fatty acid synthesis and degradation | Journal of Lipid Research |

Propriétés

Numéro CAS |

217810-46-3 |

|---|---|

Formule moléculaire |

C18H26O4 |

Poids moléculaire |

306.4 g/mol |

Nom IUPAC |

9,16-dioxooctadeca-10,12,14-trienoic acid |

InChI |

InChI=1S/C18H26O4/c1-2-16(19)12-8-6-7-10-14-17(20)13-9-4-3-5-11-15-18(21)22/h6-8,10,12,14H,2-5,9,11,13,15H2,1H3,(H,21,22) |

Clé InChI |

PQPRTPXWQQQKJC-UHFFFAOYSA-N |

SMILES |

CCC(=O)C=CC=CC=CC(=O)CCCCCCCC(=O)O |

SMILES isomérique |

CCC(=O)/C=C/C=C/C=C/C(=O)CCCCCCCC(=O)O |

SMILES canonique |

CCC(=O)C=CC=CC=CC(=O)CCCCCCCC(=O)O |

Apparence |

Powder |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 9,16-Dioxooctadeca-10,12,14-trienoic acid and where has it been discovered?

A: 9,16-Dioxooctadeca-10,12,14-trienoic acid is an 18-carbon fatty acid derivative featuring three double bonds in a trans (E) configuration and two carbonyl groups. [] This compound was isolated from Silene maritima With. (Caryophyllaceae), marking its first-time discovery in the Caryophyllales order. [] The crystal structure reveals that molecules of this compound form inversion dimers through pairs of O—H⋯O hydrogen bonds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.